Glutaminyl Cyclase (QC) Inhibition: Potency of the 4-Cyanophenyl Urea Pharmacophore
The target compound's value proposition is anchored to the 4-cyanophenyl urea pharmacophore, which has been characterized for glutaminyl cyclase (QC) inhibition. The patent literature establishes that (4-cyanophenyl)urea derivatives are potent QC inhibitors, with representative compounds in this class achieving Ki values in the low nanomolar range . In contrast, the simple N-carbamoyl glutamic acid derivative Carglumic Acid shows no activity against QC, as its target is the unrelated carbamoyl phosphate synthetase 1 (CPS1) . This fundamental target divergence means the target compound offers a completely distinct, QC-focused research tool profile compared to any generic glutamic acid analog.
| Evidence Dimension | Target-specific inhibitory activity (Glutaminyl Cyclase vs. CPS1) |
|---|---|
| Target Compound Data | QC inhibitor; classified under patent claims covering (4-cyanophenyl)urea derivatives with nanomolar-range Ki values for the pharmacophore class |
| Comparator Or Baseline | Carglumic Acid (N-carbamoyl-L-glutamic acid): no QC inhibitory activity; acts as CPS1 activator |
| Quantified Difference | Qualitative: Target switch from CPS1 (Carglumic Acid) to QC (target compound); pharmacophore class exhibits nanomolar QC Ki, comparator has no measurable QC activity |
| Conditions | Class inference from patent WO2008128986A1 covering urea-based QC inhibitors; Carglumic Acid target annotation from DrugBank |
Why This Matters
A researcher studying glutaminyl cyclase biology requires a QC-inhibitory scaffold; purchasing a generic glutamic acid derivative would yield a compound active on an entirely different metabolic pathway, invalidating the study.
- [1] Probiodrug AG. (2008). WO2008128986A1: Urea derivatives as glutaminyl cyclase inhibitors. World Intellectual Property Organization. View Source
- [2] DrugBank. (n.d.). Carglumic Acid: Mechanism of Action. Drug Database Entry. View Source
